

# Advanced Characterization Guide: Methyl 2-formylcyclobutane-1-carboxylate[1]

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## Compound of Interest

Compound Name: *Methyl 2-formylcyclobutane-1-carboxylate*

CAS No.: 129740-69-8

Cat. No.: B148325

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Product Identity:

- IUPAC Name: **Methyl 2-formylcyclobutane-1-carboxylate**[1][2]
- CAS Number: 129740-69-8[1][2]
- Molecular Formula: C  
H  
O  
[3][4]
- Molecular Weight: 142.15 g/mol [1][3]
- Core Scaffold: 1,2-Disubstituted Cyclobutane[1]

## Introduction: The Stereochemical Challenge

In drug discovery, the cyclobutane ring acts as a rigid spacer that orients pharmacophores in specific vectors. However, the utility of **Methyl 2-formylcyclobutane-1-carboxylate** depends entirely on its stereochemistry (cis vs. trans).[1] The trans-isomer is often preferred for linear scaffold extension, while the cis-isomer favors turn-inducing conformations.[1]

Unlike flexible acyclic chains, the cyclobutane ring puckering leads to complex second-order effects in NMR. This guide focuses on distinguishing these isomers and validating purity against common synthetic byproducts.

## Experimental Protocol

### Sample Preparation

To minimize signal overlap from the puckering ring protons, solvent selection is critical.

- Preferred Solvent: Benzene-

(C

D

) or Toluene-

[1]

- Reasoning: Aromatic solvents induce an Anisotropic Collision-Induced Shift (ASIS), often resolving the overlapping multiplets of the cyclobutane ring protons (H3/H4) better than Chloroform-

(CDCl

).[1]

- Standard Solvent: CDCl

(containing 0.03% TMS).

- Usage: Acceptable for routine purity checks but may obscure fine coupling constants required for cis/trans assignment.

- Concentration: 10–15 mg in 0.6 mL solvent. High concentration can induce stacking effects that shift the aldehyde peak.

## Instrument Parameters

- Frequency: Minimum 400 MHz (600 MHz recommended for clear resolution of H1/H2 coupling).
- Pulse Sequence: Standard 1D proton (zg30).
- Relaxation Delay (D1): Set to

5 seconds. The aldehyde proton typically has a long T1 relaxation time; insufficient delay will reduce integration accuracy relative to the methyl ester.

## 1H NMR Spectrum Analysis

The spectrum is defined by three distinct zones: the deshielded aldehyde, the shielded methyl ester, and the complex "roofing" multiplets of the cyclobutane ring.

## Spectral Assignments (in CDCl<sub>3</sub>)[5]

Proton Environment	Approx. Shift (ppm)	Multiplicity	Integration	Coupling ( ) / Diagnostic Note
-CHO (Aldehyde)	9.60 – 9.85	Doublet (d)	1H	Diagnostic for isomer assignment.[1] is typically 1.5–3.0 Hz.[1]
-OCH (Ester)	3.65 – 3.75	Singlet (s)	3H	Sharp singlet.[1] Impurities often appear as satellites here.
H-1 (Alpha to Ester)	3.20 – 3.45	Multiplet (m)	1H	Deshielded by carbonyl.[1]
H-2 (Alpha to CHO)	3.05 – 3.30	Multiplet (m)	1H	Often overlaps with H-1.[1]
H-3 / H-4 (Ring CH)	1.80 – 2.40	Complex (m)	4H	"Roofing" effect common.[1] Higher field than H1/H2.

## Distinguishing Cis vs. Trans Isomers

The most critical analysis is determining the relative stereochemistry of the substituents at positions 1 and 2. This relies on the Karplus relationship applied to the rigid cyclobutane ring.

- The Vicinal Coupling Rule (

):

- Cis-Isomer: The dihedral angle is nearly  $0^\circ$  (pseudo-eclipsed).[1] This results in a larger coupling constant (

).[1]

- Trans-Isomer: The dihedral angle approaches  $150^\circ$  (pseudo-diequatorial).[1] Contrary to cyclohexane systems, the trans coupling in cyclobutanes is often smaller ( ) due to ring puckering and electronegativity effects.
- Chemical Shift Trends:
  - Aldehyde Signal: The cis-aldehyde proton is typically more shielded (upfield, lower ppm) than the trans-aldehyde due to the proximity of the ester oxygen lone pairs.[1]
  - Ring Protons: In the cis-isomer, H1 and H2 are closer in chemical shift, often leading to a higher-order AA'BB' or ABXY system.[1]

## Comparative Analysis: NMR vs. Alternatives

This section objectively compares  $^1\text{H}$  NMR against Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing this specific scaffold.

## Comparison Matrix

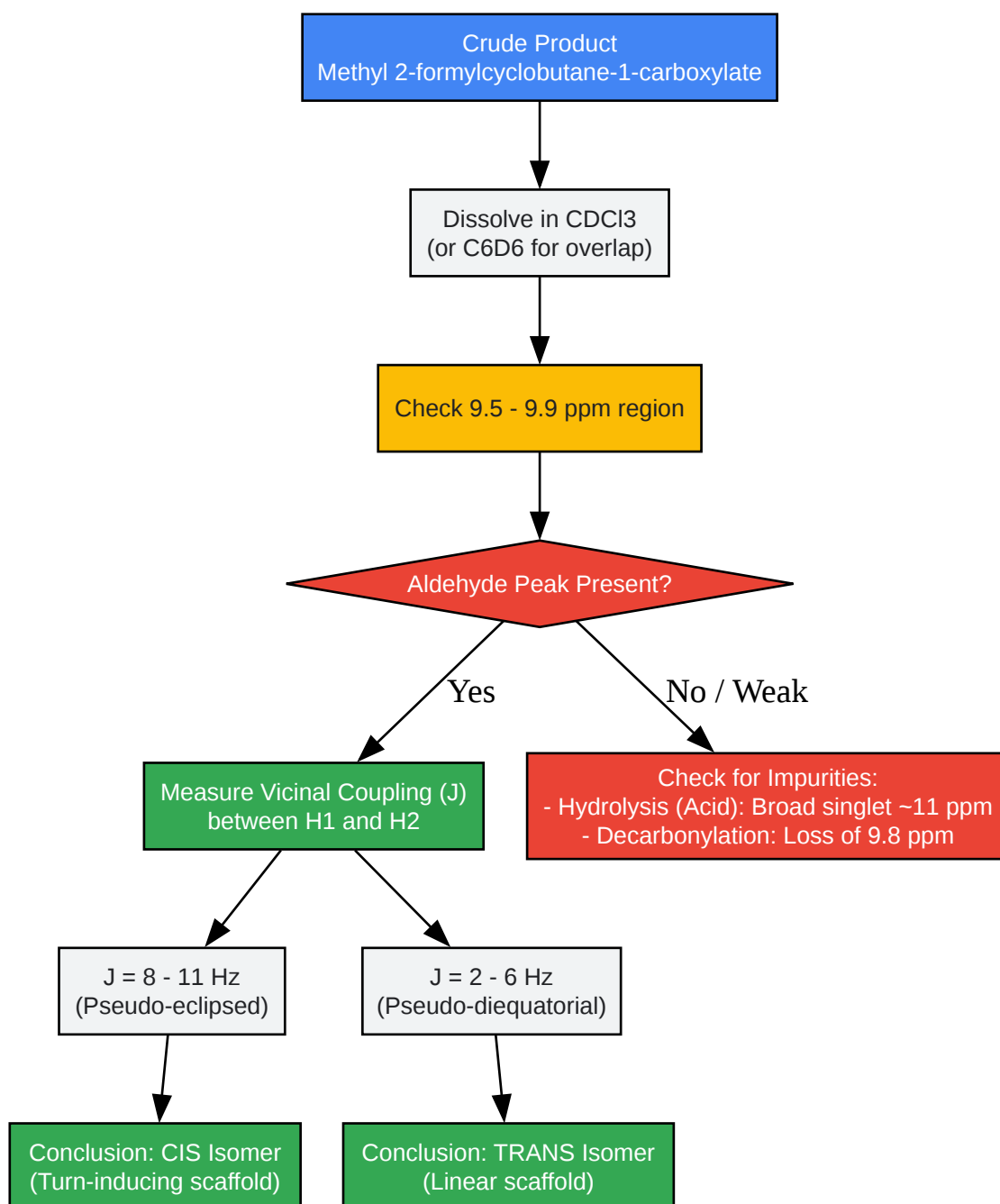
Feature	1H NMR (Recommended)	GC-MS (Alternative)	Performance Verdict
Isomer Resolution	High. Directly measures -coupling to assign absolute configuration (cis vs trans).[1]	Medium. Separates isomers based on boiling point/polarity, but cannot assign structure without a known reference standard.	NMR Wins for structural proof.
Functional Group Verification	High. Distinct signals for Aldehyde (9.8 ppm) and Ester (3.7 ppm).	Medium. Fragments (M-31, M-29) confirm groups but are often ambiguous for labile aldehydes.[1]	NMR Wins for functional integrity.
Sensitivity	Low. Requires mg quantities.[1]	High. Detects trace impurities (<0.1%).	GC-MS Wins for purity profiling.[1]
Sample Integrity	Non-destructive. Sample can be recovered.[1]	Destructive.	NMR Wins for precious intermediates.

## Why NMR is Superior for this Compound

While GC-MS is excellent for quantifying the ratio of isomers, it fails to identify which isomer is which de novo.[1] The thermal instability of the aldehyde group can also lead to decarbonylation in the GC injector port (forming methyl cyclobutanecarboxylate), leading to false impurity data. NMR, performed at room temperature, avoids this artifact.

## Visualization of Analytical Workflow

The following diagram outlines the logical decision tree for assigning the stereochemistry of **Methyl 2-formylcyclobutane-1-carboxylate**.



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Caption: Decision tree for stereochemical assignment of 1,2-disubstituted cyclobutanes via <sup>1</sup>H NMR.

## References

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